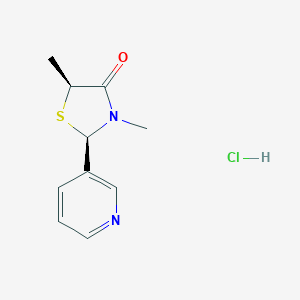

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-

Description

4-Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, widely recognized for their diverse pharmacological activities . The target compound, 4-thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-, features a unique stereochemical configuration (2R,5S) and substituents:

- 3-Pyridinyl group at position 2: Enhances interactions with biological targets via hydrogen bonding and π-π stacking.

- 3,5-Dimethyl groups: Improve lipophilicity and metabolic stability.

- Hydrochloride salt: Increases aqueous solubility compared to non-salt forms .

This compound is hypothesized to exhibit anticancer, anti-inflammatory, and antimicrobial activities based on structural similarities to other 4-thiazolidinone derivatives . Its stereochemistry may further optimize receptor binding, as seen in enantioselective drug candidates .

Properties

CAS No. |

130841-70-2 |

|---|---|

Molecular Formula |

C10H13ClN2OS |

Molecular Weight |

244.74 g/mol |

IUPAC Name |

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1 |

InChI Key |

CXHDSLQCNYLQND-XQRIHRDZSA-N |

SMILES |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl |

Canonical SMILES |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |

Other CAS No. |

158511-47-8 |

Synonyms |

3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer SM 10661 SM-10661 SM-12502 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

The 4-thiazolidinone core is typically synthesized via [2+3]-cyclocondensation between thioureas/thiosemicarbazides and α-halocarbonyl compounds. For the target compound, this involves:

-

Thiourea Intermediate : Reacting 3-pyridinylamine with methyl isothiocyanate to form 1-(3-pyridinyl)-3-methylthiourea.

-

Cyclization : Treating the thiourea with methyl 2-bromopropionate in the presence of a base (e.g., KCO) to induce cyclization, yielding 3-methyl-2-(3-pyridinyl)-4-thiazolidinone.

Key Variables :

Stereochemical Control at (2R,5S)

Asymmetric Synthesis

The (2R,5S) configuration is established via:

-

Chiral Pool Strategy : Using (S)-methyl lactate as a starting material to set the C5 stereocenter.

-

Catalytic Asymmetric Induction : Employing Cu(I)-bisoxazoline catalysts during cyclocondensation to enforce C2 configuration.

Analytical Validation :

-

Enantiomeric excess (ee) ≥98% confirmed by chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).

Hydrochloride Salt Formation

Acid-Base Titration

The free base is dissolved in anhydrous ether and treated with gaseous HCl (1 eq) at 0°C. Precipitation yields the hydrochloride salt.

Optimization :

-

Stoichiometric HCl ensures 1:1 salt formation (pH ~2.5 monitored by potentiometry).

-

Recrystallization from ethanol/ether improves purity (>99.5% by NMR).

Synthetic Route Comparison

Notes :

Characterization Data

Chemical Reactions Analysis

SM-10661 undergoes various chemical reactions, including ligand-exchange reactions. The compound has been studied for its interactions with different reagents and conditions. For example, it has been shown to interact with copper (II) N, S-dioctyl-D-penicillamine complex in ligand-exchange high-performance liquid chromatography .

Scientific Research Applications

SM-10661 has been extensively studied for its potential therapeutic applications. It has been investigated as a platelet-activating factor receptor antagonist, which makes it a potential candidate for treating immune system diseases, respiratory diseases, and digestive system disorders . The compound has also been studied for its effects on antigen-induced dual asthmatic response and leukocyte infiltration into the airways of actively sensitized conscious guinea pigs .

Mechanism of Action

SM-10661 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological and pathological processes, including inflammation and immune responses. By blocking this receptor, SM-10661 can inhibit the effects of platelet-activating factor, which can lead to a reduction in inflammation and other related symptoms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven pharmacological profiles are summarized below:

Pharmacological Activity Trends

- Anti-Inflammatory Activity : Substituents like electron-withdrawing groups (e.g., chloro, bromo) enhance COX-2/5-LOX inhibition. The target compound’s 3-pyridinyl group may mimic these effects .

- Anticancer Potential: Dual EGFR/BRAFV600E inhibitors require hydrophobic substituents (e.g., methyl, pyridinyl) for kinase domain binding. The target’s 3,5-dimethyl groups align with this SAR .

- Antimicrobial Activity : Coumarin-linked derivatives (e.g., 5g, 5k) show superior antibacterial effects, but the target’s pyridinyl group may offer broader Gram-negative coverage .

Solubility and Toxicity Profiles

- Solubility: Hydrochloride salts improve water solubility compared to non-ionic derivatives (e.g., ID 3833 requires nanoscale PC for solubility ). The target compound’s salt form may enhance bioavailability .

- Toxicity: Stereochemistry (2R,5S) could reduce off-target effects.

Stereochemical Advantages

The (2R,5S) configuration may optimize binding to targets like benzodiazepine receptors or kinases. For example, enantioselective BZD agonists show reduced memory impairment compared to racemic mixtures .

Biological Activity

4-Thiazolidinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The compound 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- is a specific derivative that exhibits promising biological activities. This article reviews the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-Thiazolidinone derivatives typically includes a thiazolidine ring which contributes to their biological activity. The specific structure of the compound includes:

- Thiazolidinone core : A five-membered ring containing sulfur and nitrogen.

- Pyridine moiety : Enhances the compound's interaction with biological targets.

- Dimethyl substitution : Potentially affects the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives possess significant anticancer properties. For instance:

- Cytotoxicity : Compounds similar to 4-Thiazolidinone showed IC50 values ranging from 0.10 to 0.60 µM against various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) .

- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest, particularly in the G1 phase. They also exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

Thiazolidinones have been explored for their antimicrobial properties:

- Broad-spectrum activity : Some derivatives demonstrate effectiveness against bacteria and fungi, making them candidates for further development as antimicrobial agents .

- Case Study : A specific thiazolidinone derivative exhibited significant inhibition against various strains of bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory and Antidiabetic Effects

The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines. Additionally, certain derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism:

- Inflammation : Studies indicate that thiazolidinones can reduce inflammation markers in vitro and in vivo models .

- Diabetes Management : Some compounds have shown potential in lowering blood glucose levels in diabetic models by enhancing insulin sensitivity .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidinones is crucial for optimizing their biological activity:

| Substituent | Effect on Activity |

|---|---|

| Pyridine ring | Increases binding affinity to biological targets |

| Dimethyl groups | Enhances lipophilicity and cellular uptake |

| Halogen substitutions | Often improve potency against cancer cell lines |

Research indicates that modifications at specific positions on the thiazolidinone core can significantly enhance anticancer activity and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Case Studies

Several studies illustrate the efficacy of 4-thiazolidinones:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

- Anti-inflammatory Activity :

Q & A

Basic: What are the standard protocols for synthesizing and characterizing this 4-thiazolidinone derivative?

Methodological Answer:

Synthesis typically involves condensation reactions using a 4-thiazolidinone precursor (e.g., compound 3 in ) with aldehydes or ketones under catalytic conditions. For example, a mixture of absolute ethanol and piperidine (0.5 mL) is used as a base catalyst, followed by heating for 3 hours to facilitate cyclization . Purification via recrystallization from solvents like ethanol or dimethylformamide is critical to isolate enantiomerically pure (2R,5S)-isomers. Characterization relies on NMR (¹H/¹³C) for stereochemical confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography for absolute configuration determination.

Advanced: How can computational methods optimize reaction pathways for synthesizing enantiopure (2R,5S)-configured derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can model reaction intermediates and transition states to predict enantioselectivity. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify energy barriers and stereochemical outcomes, reducing trial-and-error experimentation . Integrating computational data with experimental parameters (e.g., solvent polarity, temperature gradients) allows for precise control over reaction kinetics and thermodynamic stability of the desired isomer.

Basic: What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

Methodological Answer:

Personal protective equipment (PPE) must comply with EN 374 standards for gloves and full-face respirators (e.g., NIOSH-certified N100 masks) to prevent inhalation or dermal exposure . For compounds with incomplete safety data (e.g., undefined explosion or oxidation properties in ), work under fume hoods with secondary containment and avoid aqueous discharge. Risk assessments should prioritize engineering controls (e.g., ventilation) over administrative measures .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer:

Discrepancies between in vitro and in vivo efficacy often arise from bioavailability or metabolic stability issues. To address this:

- Perform structure-activity relationship (SAR) studies by modifying the pyridinyl or methyl groups to enhance membrane permeability .

- Use pharmacokinetic modeling to predict tissue distribution and half-life.

- Validate assays with standardized bacterial strains (e.g., ATCC controls) and replicate experiments across multiple labs to minimize variability .

Advanced: What reactor design considerations are critical for scaling up enantioselective synthesis?

Methodological Answer:

Reactor design must address:

- Mixing efficiency : Use Computational Fluid Dynamics (CFD) to model turbulent vs. laminar flow in batch reactors, ensuring homogeneous catalyst distribution .

- Temperature control : Implement microreactors or continuous flow systems to maintain isothermal conditions during exothermic cyclization steps .

- Separation technologies : Optimize membrane-based or centrifugal methods for enantiomer separation, leveraging subclass RDF2050104 (membrane technologies) in the Canadian R&D Classification .

Basic: What spectroscopic techniques confirm the absence of racemization in the final product?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve (2R,5S) from other stereoisomers.

- Optical Rotation : Compare experimental [α]D values with literature data for enantiopure references.

- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints by correlating molecular vibrations with absolute configuration .

Advanced: How can heterogeneous catalysis improve yield in large-scale synthesis?

Methodological Answer:

Immobilize catalysts (e.g., piperidine on mesoporous silica) to enhance recyclability and reduce side reactions. For example:

- Conduct surface functionalization to anchor catalysts via silane coupling agents.

- Monitor leaching using ICP-MS to ensure catalytic integrity over multiple cycles.

- Apply Design of Experiments (DoE) to optimize catalyst loading and solvent ratios, minimizing byproduct formation .

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s low water solubility ( ). For enantiomeric purification:

- Use a solvent-antisolvent pair (e.g., ethanol/diethyl ether) to induce controlled crystallization.

- Monitor crystal growth via hot-stage microscopy to avoid polymorphic transitions.

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

- Train QSAR models on datasets of thiazolidinone derivatives with reported IC50 values against target pathogens (e.g., S. aureus in ).

- Use graph neural networks (GNNs) to map molecular substructures (e.g., pyridinyl groups) to activity hotspots.

- Validate predictions with high-throughput screening (HTS) in 96-well plates, prioritizing compounds with >80% similarity to the parent structure .

Advanced: What strategies mitigate decomposition during long-term storage of the hydrochloride salt?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.